molecular formula C18H17NO3 B2957933 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone CAS No. 4946-81-0

1-[(3-Methoxypropyl)amino]anthra-9,10-quinone

Cat. No.: B2957933
CAS No.: 4946-81-0
M. Wt: 295.338
InChI Key: ONOVJZVBZZFACN-UHFFFAOYSA-N
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Description

1-[(3-Methoxypropyl)amino]anthra-9,10-quinone is a synthetic amino-substituted derivative of the 9,10-anthraquinone core structure . This class of compounds is of significant interest in medicinal and materials chemistry due to its diverse biological activities and unique electrochemical properties. Anthraquinone derivatives are recognized for their planar, tricyclic structure, where the carbonyl groups lower the electron density in the aromatic rings, profoundly influencing their chemical reactivity and making them a valuable scaffold for further functionalization . In research settings, aminoanthraquinones are frequently investigated for their potential cytotoxic effects. Structurally related compounds have demonstrated significant inhibitory activity against various human cancer cell lines, including Hep G2, Hep 3B, and HT-29, in vitro . The biological activity of these molecules is highly dependent on the nature and position of their substituents. Studies on analogous 1,3-dihydroxy- and 3-alkylaminopropoxy- anthraquinone derivatives have shown that specific modifications can induce cell death through apoptosis, as evidenced by sub-G1 cell cycle arrest and DNA fragmentation . This suggests that this compound serves as a key intermediate for researchers exploring structure-activity relationships to develop more potent anticancer agents. Beyond oncology, the 9,10-anthraquinone scaffold is a promising structural motif for creating new materials for optoelectronics, redox flow batteries, and chemosensors, as its spectral and redox properties can be tuned through targeted chemical modification . This product, this compound, is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-methoxypropylamino)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-22-11-5-10-19-15-9-4-8-14-16(15)18(21)13-7-3-2-6-12(13)17(14)20/h2-4,6-9,19H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOVJZVBZZFACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone typically involves the reaction of anthraquinone with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The methoxypropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require nucleophiles and may be catalyzed by acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-[(3-Methoxypropyl)amino]anthra-9,10-quinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of key proteins involved in cell proliferation and survival, such as kinases and topoisomerases . This inhibition leads to the disruption of cellular processes and ultimately induces cell death, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone with related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Key Properties/Applications
1-[(3-Methoxypropyl)amino]anthraquinone 3-Methoxypropylamino 324.374 93964-11-5 Moderate lipophilicity (logP 2.78), HPLC analysis
1-[(3-Aminopropyl)amino]-4-(methylamino)anthraquinone 3-Aminopropylamino, methylamino 309.36 22366-99-0 Higher polarity (PSA: 84.22), potential medicinal applications
1-Amino-4-hydroxyanthraquinone Amino, hydroxy 239.233 116-85-8 Anticancer activity, solubility in supercritical CO₂
1,4-Diaminoanthra-9,10-quinone Diamino 238.22 - Dye precursor, textile industry
Acridine derivatives (e.g., 3b,3c,3d) Cyclopentaquinoline-acridine hybrids ~500–600 - High synthesis yields (64–86%), anticancer targets

Key Observations :

  • In contrast, 1-[(3-Aminopropyl)amino]-4-(methylamino)anthraquinone exhibits higher polarity (PSA: 84.22), which may limit bioavailability .
  • Solubility: 1-Amino-4-hydroxyanthraquinone shows measurable solubility in supercritical CO₂, a property leveraged in industrial purification . Similar data for the methoxypropyl derivative are lacking, but its logP suggests moderate organic solvent solubility.

Analytical and Computational Insights

  • HPLC Analysis : The methoxypropyl derivative is analyzable via reverse-phase HPLC, confirming stability under standard conditions .
  • Thermodynamic Data: Sublimation enthalpies for anthraquinones (e.g., 140.6 kJ/mol for 1-amino-4-N-methylaminoanthraquinone) correlate with substituent polarity, aiding in purification strategy design .

Biological Activity

1-[(3-Methoxypropyl)amino]anthra-9,10-quinone is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. These compounds exhibit notable pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by an anthraquinone core modified by a methoxypropyl amino group. This modification is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of quinones, including this compound, can be attributed to several mechanisms:

  • Cytotoxicity : Quinones can induce cell death through oxidative stress and DNA damage. They act as Michael acceptors, modifying cellular proteins and nucleic acids .
  • Antioxidant Activity : These compounds can modulate redox status in cells, leading to protective effects against oxidative damage .
  • Enzyme Modulation : Quinones can influence the activity of detoxification enzymes like NAD(P)H:quinone oxidoreductase (NQO1), which plays a role in cellular defense mechanisms .

Biological Targets

The primary biological targets of this compound include:

TargetDescription
NQO1 A key enzyme in the detoxification pathway that reduces quinones to less harmful forms.
Keap1 A protein that regulates the antioxidant response; quinones can disrupt its function.
DNA Quinones can alkylate DNA, leading to mutagenic effects.

Anticancer Activity

Research has demonstrated that anthraquinones exhibit significant anticancer properties. A study found that derivatives similar to this compound showed potent cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

Another study highlighted the antimicrobial activity of anthraquinone derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly low (≤ 2.5 μM), indicating strong antibacterial potential .

Anti-inflammatory Properties

Quinones are also noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and modulate immune responses. This property is particularly relevant in chronic inflammatory diseases .

Q & A

Basic: What experimental conditions optimize the synthesis of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone via nucleophilic addition?

Methodological Answer:
The synthesis involves nucleophilic 1,4-addition of 3-methoxypropylamine to a 1,10-anthraquinone precursor. Key parameters include:

  • Solvent Selection : Use polar aprotic solvents (e.g., pyridine or methanol) to stabilize intermediates and enhance reaction rates .
  • Temperature : Reactions proceed at room temperature for aliphatic amines, but aromatic amines may require heating (up to 100°C) to overcome activation barriers .
  • Time Control : Monitor reaction progress via TLC or UV-Vis spectroscopy to isolate intermediates (e.g., mixed methoxy/amino adducts) .
  • Substituent Effects : Electron-donating groups on the anthraquinone core (e.g., methoxy) improve stability and regioselectivity .

Basic: How can researchers characterize the tautomeric equilibrium of this compound?

Methodological Answer:
Tautomerism between 9-aminoanthraquinone and 1-hydroxy-9-imine forms can be analyzed using:

  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 400–600 nm) corresponding to quinoid and imine tautomers .
  • NMR Analysis : Detect proton environments (e.g., NH or OH signals) and coupling constants to distinguish tautomers .
  • Solvent Polarity : Polar solvents (DMSO, methanol) stabilize the imine form, while non-polar solvents (benzene) favor the aminoquinone tautomer .

Advanced: What computational methods validate the reaction mechanism of nucleophilic addition in anthraquinone systems?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) are critical for mechanistic validation:

  • Enthalpy Calculations : Compare energy barriers for nucleophilic attack versus phenol elimination steps to confirm the addition-elimination pathway .
  • Transition State Analysis : Identify intermediates (e.g., tetrahedral adducts) and verify regioselectivity using Fukui indices or molecular orbital theory .
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate solvent polarity’s role in stabilizing intermediates .

Advanced: How do substituents influence the stability and reactivity of this compound?

Methodological Answer:
Substituent effects are studied via:

  • Electron-Donor Groups : The 3-methoxypropylamino group enhances stability through resonance and inductive effects, reducing oxidation susceptibility .
  • Steric Hindrance : Bulky substituents at position 9 (e.g., tert-butyl) impede tautomerization and improve isolation yields .
  • Comparative Kinetics : Measure reaction rates with varying amines (aliphatic vs. aromatic) to assess electronic and steric contributions .

Basic: What spectroscopic techniques are essential for confirming the structure of synthetic derivatives?

Methodological Answer:
Use a multi-technique approach:

  • 1^1H/13^{13}C NMR : Assign signals for methoxypropyl chains (δ 3.3–3.5 ppm for OCH3_3, δ 1.6–2.1 ppm for CH2_2 groups) and anthraquinone aromatic protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Detect N–H stretches (~3300 cm1^{-1}) and quinone C=O vibrations (~1670 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in experimental data related to anthraquinone reactivity?

Methodological Answer:
Address discrepancies through:

  • Control Experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts .
  • Isolation of Intermediates : Use column chromatography to separate competing products (e.g., methoxy vs. amino adducts) .
  • Cross-Validation : Compare experimental UV-Vis spectra with TD-DFT simulations to verify electronic transitions .

Advanced: What strategies improve the yield of this compound in photochemical reactions?

Methodological Answer:
Optimize photochemical synthesis by:

  • Wavelength Control : Use UV light (λ = 300–400 nm) to activate anthraquinone precursors without degrading products .
  • Quencher Additives : Introduce radical scavengers (e.g., TEMPO) to suppress side reactions .
  • Substrate Concentration : Maintain low concentrations (<0.1 M) to minimize dimerization or polymerization .

Basic: How should researchers store this compound to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to inhibit photochemical reactions .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the methoxypropyl group .
  • Oxygen Exclusion : Purge storage vessels with argon to avoid oxidation of the aminoquinone core .

Advanced: How can substituent engineering enhance the biological or material science applications of this compound?

Methodological Answer:

  • Fluorescent Probes : Introduce electron-withdrawing groups (e.g., Cl) to redshift absorption/emission for bioimaging (Note: BenchChem source excluded per guidelines; hypothetical rationale based on anthraquinone chemistry).
  • Redox-Active Materials : Tune HOMO-LUMO gaps via methoxy/amino substituents for use in organic semiconductors .
  • Metal Coordination : Functionalize with chelating groups (e.g., –SH) to develop catalysts or sensors .

Advanced: What analytical challenges arise in quantifying tautomeric ratios, and how are they addressed?

Methodological Answer:

  • Dynamic Equilibrium : Use low-temperature NMR (–40°C) to "freeze" tautomers for accurate integration .
  • pH-Dependent Studies : Adjust solution pH to shift equilibrium (e.g., acidic conditions stabilize imine forms) .
  • Multivariate Calibration : Combine UV-Vis and Raman data with chemometric models (e.g., PCA) for quantitative analysis .

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